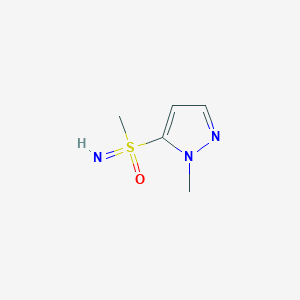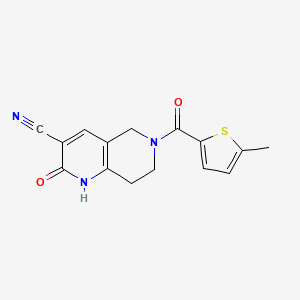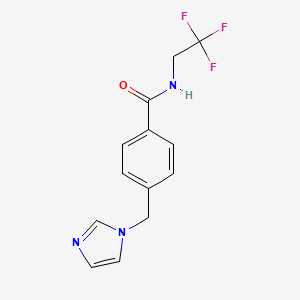
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the signaling pathways of B-cell receptor (BCR) and Fc receptor (FcR) in B-cells, making it an attractive target for the treatment of various B-cell malignancies.
Scientific Research Applications
Synthesis and Pharmacological Potential
A notable direction in research involves the synthesis of novel compounds and the exploration of their potential pharmacological activities. For example, the synthesis and evaluation of anticonvulsant activity of enaminones derived from cyclic β-dicarbonyl precursors condensed with morpholine and other amines have shown promising results. These compounds exhibited potent anticonvulsant activity with a remarkable lack of neurotoxicity, highlighting the therapeutic potential of such derivatives in treating neurological disorders (Edafiogho et al., 1992).
Molecular Structure and Interaction Studies
Research into the crystal structure and anti-fatigue effects of some benzamide derivatives synthesized from substituted benzoic acids with piperidine, morpholine, or pyrrolidine has shed light on the interaction mechanisms of these compounds. The study of their crystal structures facilitates the understanding of their binding sites for allosteric modulators of receptors, such as the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor, which has implications for the development of new therapeutic agents (Wu et al., 2014).
Material Science Applications
The synthesis of benzimidazole derivatives and their Co(III) complexes, characterized by various analytical methods, represents another dimension of research. These compounds and their complexes have been evaluated for antifungal activity, demonstrating the potential of such synthesized derivatives in material science applications, particularly in developing materials with inherent antimicrobial properties (Weiqun et al., 2005).
Antitumor Activity Exploration
The design, synthesis, and biological evaluation of specific benzamide derivatives for their selective inhibition of histone deacetylases (HDACs) underline the potential of these compounds in cancer therapy. Such studies reveal how modifications to the benzamide structure can lead to compounds with significant antitumor activity, highlighting the importance of chemical design in developing new therapeutic agents (Zhou et al., 2008).
properties
IUPAC Name |
N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O2/c1-24-8-4-7-16(24)17(25-9-11-27-12-10-25)13-23-18(26)14-5-2-3-6-15(14)19(20,21)22/h2-8,17H,9-13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYIUJQBHRSTDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC=CC=C2C(F)(F)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2750001.png)





![5-Bromo-2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2750013.png)
![N-[cyano(2-methoxyphenyl)methyl]-5-[(1H-imidazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B2750014.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B2750019.png)
![2-(tert-butyl)-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2750020.png)
methyl]thiourea](/img/structure/B2750021.png)
